molecular formula C3H12B3N3 B086873 Borazine, 1,3,5-trimethyl- CAS No. 1004-35-9

Borazine, 1,3,5-trimethyl-

Cat. No.: B086873
CAS No.: 1004-35-9
M. Wt: 122.6 g/mol
InChI Key: MAAKAMQHYNNJEP-UHFFFAOYSA-N
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Description

Borazine, 1,3,5-trimethyl-, also known as 1,3,5-trimethylborazine, is an organoboron compound with the molecular formula C₃H₁₂B₃N₃. It is a derivative of borazine, often referred to as “inorganic benzene” due to its structural similarity to benzene. This compound is characterized by a six-membered ring consisting of alternating boron and nitrogen atoms, with methyl groups attached to the nitrogen atoms .

Scientific Research Applications

1,3,5-trimethylborazine has several applications in scientific research:

Safety and Hazards

“Borazine, 1,3,5-trimethyl-” is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-trimethylborazine can be synthesized through the condensation reaction of primary amines with boron trihalides. One common method involves the reaction of trimethylamine with boron trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH₃)₃N + BCl₃ → (CH₃)₃B₃N₃ + 3 HCl} ]

Industrial Production Methods: Industrial production of 1,3,5-trimethylborazine often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-trimethylborazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen-oxygen compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-nitrogen-hydrogen compounds.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products:

Mechanism of Action

The mechanism of action of 1,3,5-trimethylborazine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atoms can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in various chemical reactions, including coordination with metal ions and interaction with biological molecules. The pathways involved in its mechanism of action are primarily related to its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

1,3,5-trimethylborazine can be compared with other similar compounds, such as:

    Borazine (B₃H₆N₃): The parent compound, which lacks the methyl groups

    β-Vinylborazine: A borazine derivative with vinyl groups attached, used in the synthesis of advanced materials.

Uniqueness: 1,3,5-trimethylborazine is unique due to the presence of methyl groups on the nitrogen atoms, which can influence its reactivity and stability compared to other borazine derivatives. The methyl groups can also affect the compound’s solubility and interaction with other molecules .

Properties

InChI

InChI=1S/C3H9B3N3/c1-7-4-8(2)6-9(3)5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAKAMQHYNNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1N([B]N([B]N1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073246
Record name Borazine, 1,3,5-trimethyl-
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Molecular Weight

119.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid with a mild odor; Fumes in air; [Gelest MSDS]
Record name 1,3,5-Trimethylborazine
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CAS No.

1004-35-9
Record name Borazine, 1,3,5-trimethyl-
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Record name 1,3,5-Trimethylborazine
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Record name 1,3,5-Trimethylborazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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